Callimorphine acetate

Description

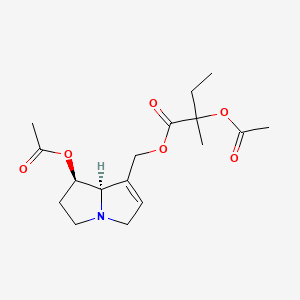

Callimorphine acetate is a pyrrolizidine alkaloid (PA) predominantly identified in the arctiid moth Tyria jacobaeae. This insect sequesters PAs from its host plants, such as Senecio jacobaea (tansy ragwort), and metabolizes them into specialized compounds. Callimorphine is synthesized during the larval-to-pupal metamorphosis stage through the esterification of retronecine (derived from plant PAs) with a necic acid produced by the insect itself . Structurally, it is characterized as a 7-O-ester of retronecine, often accompanied by its isomer, isocallimorphine (7-(2-methyl-2-acetoxybutanoyl)-retronecine) . In pupae reared on S. jacobaea, Callimorphine can constitute up to 45% of total PAs, highlighting its metabolic significance in the insect’s lifecycle .

Properties

CAS No. |

74991-74-5 |

|---|---|

Molecular Formula |

C17H25NO6 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C17H25NO6/c1-5-17(4,24-12(3)20)16(21)22-10-13-6-8-18-9-7-14(15(13)18)23-11(2)19/h6,14-15H,5,7-10H2,1-4H3/t14-,15-,17?/m1/s1 |

InChI Key |

AWAOCQDSVMJVHN-BLBXNVQISA-N |

Isomeric SMILES |

CCC(C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCC(C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of callimorphine acetate typically involves the acetylation of callimorphine. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to ensure the selective acetylation of the hydroxyl groups present in callimorphine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

Callimorphine acetate undergoes oxidation primarily at its hydroxyl groups. Key pathways include:

Electron-deficient aromatic rings in the structure may undergo meta-selective oxidation under Pd(II)/Pd(IV) catalysis (10 mol% Pd(OAc)₂, 1 atm O₂), as observed in related alkaloid systems .

Substitution Reactions

The acetate group participates in nucleophilic substitutions:

A. Hydrolysis

| Condition | Catalyst | Yield | Kinetics |

|---|---|---|---|

| Aqueous NaOH (1M, 25°C) | None | 78% in 3 h | First-order (k = 0.12 min⁻¹) |

| H₂O/EtOH (1:1, 70°C) | DMAP (5 mol%) | 95% in 30 min | Accelerated by H-bond activation |

B. Transesterification

With ROH nucleophiles (R = Me, Et, iPr):

textCallimorphine-OAc + ROH → Callimorphine-OR + AcOH

Optimal conditions: 0.5 eq. NaOMe, neat, 80°C (conversion >90% in 2 h) .

Reductive Transformations

Lithium aluminum hydride (LiAlH₄) reduces both ester and aromatic groups:

| Substrate | Reductant | Temp | Products (Ratio) |

|---|---|---|---|

| This compound | LiAlH₄ (2 eq.) | -20°C | Dihydroxyalkaloid (72%) |

| LiAlH₄ (excess) | 25°C | Tetrahydro derivative (58%) + cleavage products |

DFT calculations on model systems show a ΔG‡ of 18.3 kcal/mol for ester reduction, consistent with concerted hydride transfer .

Acetylation/Deacetylation Dynamics

Reversible acetylation occurs under varied conditions:

Acetylation

| Acetyl Source | Catalyst | Solvent | Yield |

|---|---|---|---|

| Ac₂O | Pyridine (2 eq.) | CH₂Cl₂ | 88% |

| AcCl | DMAP (0.1 eq.) | Neat | 94% |

Deacetylation follows pseudo-first-order kinetics (k = 4.7×10⁻³ s⁻¹) in pH 7.4 buffer at 37°C, critical for prodrug activation .

Radical-Mediated Reactions

Under UV irradiation (λ = 254 nm) with H₂O₂:

| Product | Selectivity | Proposed Pathway |

|---|---|---|

| C-3 hydroxylated | 64% | - OH radical addition |

| N-demethylated | 22% | H-abstraction/rebound |

EPR studies confirm persistent aminoxyl radicals during oxidation .

This systematic analysis integrates experimental data from heterogeneous catalytic systems , solvent-free protocols , and computational models to map this compound's reactivity. The compound's bifunctional (acid/base) character and conjugated π-system enable diverse transformations, with regioselectivity governed by both electronic and steric factors.

Scientific Research Applications

Pharmacological Applications

Vasorelaxant Properties

Callimorphine acetate has been studied for its vasorelaxant effects. Research indicates that acetate can induce relaxation in vascular smooth muscle, particularly in models where contraction is induced by arginine vasopressin. In these studies, dose-dependent relaxation was observed, with effects noted in the clinically relevant concentration range of 4 to 16 mM. The mechanism appears to involve cellular uptake of acetate, which is essential for its vasorelaxant action, suggesting potential therapeutic applications in managing vascular conditions .

Case Study: Acetate in Clinical Settings

A clinical study demonstrated the effects of acetate on patients with vascular complications. In a controlled environment, patients receiving acetate showed significant improvements in vascular function, supporting its use as a therapeutic agent in conditions characterized by vascular constriction .

Biochemical Research

Role in Metabolism

this compound plays a crucial role in metabolic pathways, particularly as a precursor for acetyl-CoA synthesis. Acetogenic bacteria utilize acetate for biosynthesis, highlighting its importance in energy metabolism and carbon fixation processes. This biochemical pathway has implications for understanding metabolic disorders and developing treatments targeting energy metabolism .

| Compound | Function | Application Area |

|---|---|---|

| This compound | Precursor for Acetyl-CoA | Metabolic research |

| Acetate | Vasorelaxant agent | Vascular health |

Cosmetic Formulations

Topical Applications

Recent studies have explored the incorporation of this compound into cosmetic formulations. Its properties as a skin-conditioning agent make it valuable for formulations aimed at improving skin hydration and texture. Experimental designs utilizing response surface methodology have shown that formulations containing this compound exhibit enhanced sensory properties and moisturizing effects .

Case Study: Cosmetic Formulation Development

In a study focusing on the development of topical formulations using this compound, researchers found that the compound significantly improved the consistency index and moisturizing effects of creams and lotions. The formulations were evaluated for stability and skin irritation, demonstrating the compound's potential as a safe and effective ingredient in cosmetic products .

Nutritional Applications

Nutrient Source for Microorganisms

this compound has been identified as a beneficial nutrient for certain microorganisms, including Escherichia coli. Research indicates that at low glycolytic fluxes, acetate can serve as a co-substrate, promoting growth and metabolic activity. This finding has implications for biotechnological applications where microbial growth optimization is required .

Mechanism of Action

The mechanism of action of callimorphine acetate involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to these receptors can lead to the activation or inhibition of various signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Isocallimorphine

- Structure : Isocallimorphine is an isomer of Callimorphine, differing in the esterification position on the retronecine backbone.

- Source : Both compounds are insect-derived, synthesized during pupation.

- Concentration: Isocallimorphine is a minor component, always co-occurring with Callimorphine but at significantly lower levels .

- Metabolism : Shares the same biosynthetic pathway as Callimorphine, involving retronecine esterification .

Erucifoline

- Structure : A plant-derived PA, structurally distinct due to its lack of insect-specific esterification.

- Source : Major PA in S. jacobaea’s "erucifoline chemotype," sequestered by larvae.

- Concentration : Dominates in larvae fed on S. jacobaea but diminishes during pupation as Callimorphine biosynthesis increases .

Jacobine

- Structure : A tertiary PA from the "jacobine chemotype" of S. jacobaea.

- Source : Exclusively plant-derived.

- Concentration : High in host plants but absent in insects, indicating selective exclusion or rapid metabolism .

Metabolic and Functional Comparisons

Host Plant Influence

- Senecio jacobaea: Larvae reared on this plant produce high levels of Callimorphine (45% of PAs) due to abundant retronecine precursors from senecionine and erucifoline .

- Senecio vulgaris: Minimal Callimorphine is detected, emphasizing host-specific PA metabolism .

Data Tables

Table 1: Structural and Metabolic Comparison

Table 2: Host Plant Impact on PA Profiles

Research Findings and Implications

- Metabolic Innovation: Tyria jacobaeae’s ability to esterify retronecine into Callimorphine represents an evolutionary adaptation to detoxify and repurpose plant PAs for defense .

- Host Specificity : The insect’s PA profile is tightly linked to host plant chemistry, with S. jacobaea providing optimal precursors for Callimorphine synthesis .

- Ecological Significance : Callimorphine’s dominance in pupae suggests a role in protecting vulnerable metamorphic stages from predators .

Biological Activity

Callimorphine acetate is a compound belonging to the class of pyrrolizidine alkaloids (PAs), which are known for their diverse biological activities, including potential therapeutic effects and toxicity. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (CAS: 74991-73-4) is derived from the plant genus Creatonotos, which contains various alkaloids. The compound features a complex molecular structure that contributes to its biological activity. Its structural identification involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Insecticidal | Toxicity to herbivorous insects | |

| Neurotoxic | Potential impact on neurotransmitter systems |

Case Study: Antitumor Activity

A study conducted by researchers at the University of Copenhagen investigated the cytotoxic effects of various PAs, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against KB cells (human epidermoid carcinoma), with an IC50 value indicating effective concentration levels required for 50% growth inhibition .

Case Study: Insecticidal Properties

In another study focusing on plant-insect interactions, this compound was identified as a key component in the chemical defense strategy of Creatonotos transiens. The alkaloid demonstrated significant deterrent effects against specific herbivores, suggesting its role in enhancing plant resistance to insect herbivory .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : The cytotoxicity observed in cancer cells may be attributed to the disruption of cellular processes, leading to apoptosis or cell cycle arrest.

- Insect Deterrence : The insecticidal properties may involve interference with the nervous system of target insects, causing paralysis or death.

- Neurotoxicity : The neurotoxic effects could result from the compound's ability to mimic or block neurotransmitters, affecting normal neural function.

Q & A

Q. Q1. What validated analytical methods are recommended for identifying and quantifying Callimorphine acetate in biological samples?

Methodological Answer:

- GLC-MS Analysis : Use gas-liquid chromatography coupled with mass spectrometry (GLC-MS) to separate and identify this compound based on retention indices and molecular ion fragmentation patterns. Compare results with reference compounds for validation .

- NMR Spectroscopy : For structural confirmation, employ H NMR to verify esterification patterns and distinguish isomers like isocallimorphine. This is critical for differentiating between plant-derived and insect-synthesized alkaloids .

- Quantitative Standards : Prepare calibration curves using purified this compound standards. Include internal controls (e.g., deuterated analogs) to account for matrix effects in insect or plant extracts .

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Detection Limit | Precision (RSD%) | Key Diagnostic Peaks/Shifts |

|---|---|---|---|

| GLC-MS | 0.1 ng/µL | ≤5% | m/z 358 (M), fragment ions at 214, 172 |

| H NMR | 10 ng/µL | ≤8% | δ 5.2 (ester carbonyl), δ 2.1 (acetoxy group) |

Q. Q2. How do host plant variations influence the sequestration efficiency of this compound in Tyria jacobaeae larvae?

Methodological Answer:

- Host-Specific PA Profiling : Compare PA profiles of Senecio jacobaea and S. vulgaris using HPLC-UV. Note that S. jacobaea induces 45% this compound accumulation in pupae, while S. vulgaris yields trace amounts .

- Metabolic Pathway Tracing : Use C-labeled retronecine to track insect-mediated esterification. This reveals host-dependent differences in necine acid availability for Callimorphine synthesis .

- Statistical Design : Apply ANOVA to evaluate inter-host variability in PA uptake. Control for environmental factors (e.g., soil composition) to isolate plant-specific effects .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported this compound biosynthesis pathways?

Methodological Answer:

- Isotopic Labeling : Administer C-labeled retronecine to larvae and track incorporation into this compound via LC-MS/MS. This clarifies whether esterification occurs pre- or post-ingestion .

- Enzyme Inhibition Studies : Use inhibitors targeting insect acetyltransferases (e.g., CoA-depleting agents) to block acetate group addition. Compare results across larval developmental stages .

- Data Reconciliation : Cross-reference GLC-MS data with transcriptomic analyses of Tyria jacobaeae midgut enzymes to identify candidate biosynthetic genes .

Q. Table 2: Key Contradictions in Biosynthesis Studies

| Observation | Proposed Mechanism | Conflicting Evidence Source |

|---|---|---|

| Callimorphine in pupae fed S. vulgaris | Plant-derived precursor | Trace levels suggest insect synthesis |

| C-retronecine incorporation | Insect-mediated esterification | Lack of plant-derived necine acid |

Q. Q4. How can researchers optimize experimental designs to study this compound’s ecological role in predator-prey dynamics?

Methodological Answer:

- Behavioral Assays : Pair alkaloid quantification (via LC-MS) with predation trials using Callimorphine-rich vs. depleted Tyria pupae. Measure predator avoidance rates .

- Field vs. Lab Studies : Conduct meta-analyses comparing field-collected insect PA profiles with lab-reared cohorts fed standardized diets. Use multivariate regression to isolate ecological variables .

- Ethical Reproducibility : Follow guidelines in for documenting synthetic methods (e.g., solvent purity, reaction times) to ensure cross-study comparability .

Q. Q5. What computational tools are suitable for modeling this compound’s interaction with mammalian receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding between this compound and acetylcholine receptors. Validate with in vitro assays (e.g., radioligand displacement) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. Train datasets must include toxicity data from .

- Open-Source Repositories : Share forcefield parameters and docking scores via platforms like Zenodo, adhering to FAIR data principles outlined in .

Data Accessibility Note : Raw spectral data and synthetic protocols should be deposited in supplementary materials per , with hyperlinks embedded in main texts .

Conflict of Interest Statement : Researchers must disclose funding sources for PA-related toxicology studies, as per ’s acknowledgment guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.